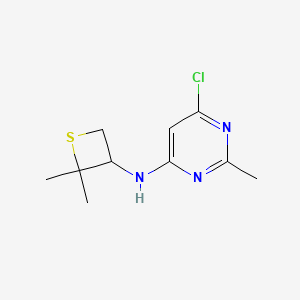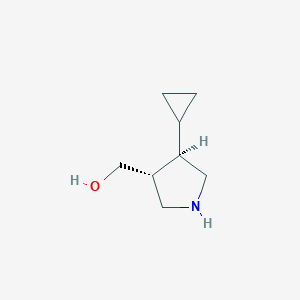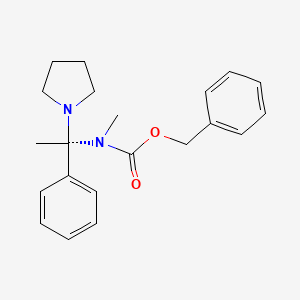
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is a chiral compound with a complex structure that includes a benzyl group, a methyl group, a phenyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and phenyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like benzyl chloride and methyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate: The enantiomer of the compound, with different stereochemistry.
Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate: The racemic mixture containing both enantiomers.
Uniqueness
(S)-Benzyl methyl(1-phenyl-1-(pyrrolidin-1-yl)ethyl)carbamate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for studying stereochemical effects in various applications.
Propriétés
Formule moléculaire |
C21H26N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
benzyl N-methyl-N-[(1S)-1-phenyl-1-pyrrolidin-1-ylethyl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c1-21(23-15-9-10-16-23,19-13-7-4-8-14-19)22(2)20(24)25-17-18-11-5-3-6-12-18/h3-8,11-14H,9-10,15-17H2,1-2H3/t21-/m1/s1 |
Clé InChI |
VFVBMOMZLVXIOI-OAQYLSRUSA-N |
SMILES isomérique |
C[C@](C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC=CC=C1)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
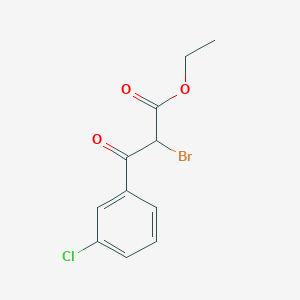

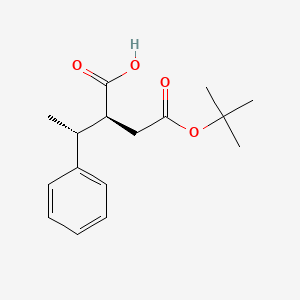
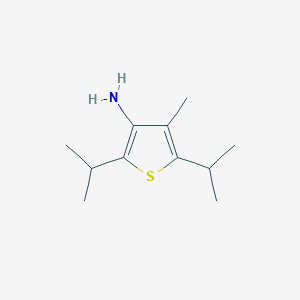
![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
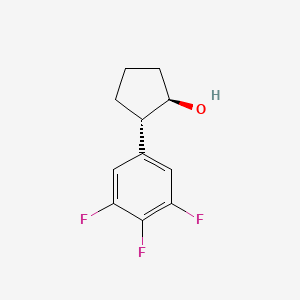
![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
![tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991158.png)

